(Z)-Aconitic acid

説明

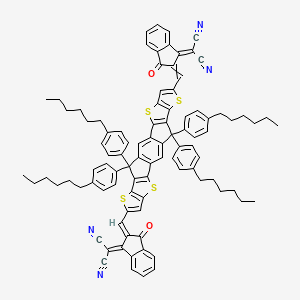

The exact mass of the compound 2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is 1427.53541740 g/mol and the complexity rating of the compound is 3040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H82N4O2S4/c1-5-9-13-17-25-59-33-41-65(42-34-59)93(66-43-35-60(36-44-66)26-18-14-10-6-2)79-53-76-80(54-75(79)89-85(93)91-81(103-89)51-69(101-91)49-77-83(63(55-95)56-96)71-29-21-23-31-73(71)87(77)99)94(67-45-37-61(38-46-67)27-19-15-11-7-3,68-47-39-62(40-48-68)28-20-16-12-8-4)86-90(76)104-82-52-70(102-92(82)86)50-78-84(64(57-97)58-98)72-30-22-24-32-74(72)88(78)100/h21-24,29-54H,5-20,25-28H2,1-4H3/b77-49-,78-50? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOWCDPFDSRYRO-CDKVKFQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H82N4O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Central Role of (Z)-Aconitic Acid in the Tricarboxylic Acid Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of (Z)-aconitic acid, commonly known as cis-aconitate, within the tricarboxylic acid (TCA) cycle. It details the enzymatic reactions involving this intermediate, presents key quantitative data, outlines relevant experimental protocols, and illustrates the associated metabolic and signaling pathways.

Core Function of this compound in the TCA Cycle

This compound is a crucial, yet transient, intermediate in the TCA cycle, a central metabolic pathway for cellular energy production.[1][2] Its primary function is to serve as the intermediary in the stereospecific isomerization of citrate (B86180) to isocitrate, a reaction catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3).[2][3] This conversion is a critical step as it repositions the hydroxyl group of the substrate, transforming the tertiary alcohol of citrate into a secondary alcohol in isocitrate, which can then be oxidized in the subsequent step of the cycle.

The isomerization proceeds via a two-step dehydration-hydration mechanism, with cis-aconitate being formed and consumed within the active site of aconitase.[2] The enzyme utilizes an iron-sulfur cluster ([4Fe-4S]) to bind the substrate and facilitate the catalytic process.[2][3] There are two isoforms of aconitase in eukaryotes: a mitochondrial form (ACO2) that functions in the TCA cycle, and a cytosolic form (ACO1) which, in addition to its enzymatic activity, plays a role in iron homeostasis.[4][5]

Quantitative Data

The interconversion of citrate, cis-aconitate, and isocitrate by aconitase is a reversible reaction that reaches an equilibrium. The equilibrium mixture consists predominantly of citrate.

Table 1: Equilibrium and Kinetic Parameters of Aconitase

| Parameter | Value | Species/Isoform | Substrate |

| Equilibrium Mixture | |||

| Citrate | ~91% | Bovine Heart | |

| cis-Aconitate | ~3% | Bovine Heart | |

| Isocitrate | ~6% | Bovine Heart | |

| Kinetic Parameters | |||

| Km | 0.13 mM | Pig Heart | cis-Aconitate |

| Km | 0.15 mM | Pig Heart | Citrate |

| Km | 0.06 mM | Pig Heart | Isocitrate |

| Ratio of Vmax (Isocitrate to cis-Aconitate / Citrate to Isocitrate) | 2.7 | Yeast (Wild-Type) |

Experimental Protocols

Spectrophotometric Assay of Aconitase Activity

This protocol is adapted from commercially available kits and measures the conversion of isocitrate to cis-aconitate by monitoring the increase in absorbance at 240 nm.

Materials:

-

Aconitase preservation solution (e.g., containing a hydroxyl radical scavenger)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Isocitrate solution (substrate)

-

Manganese solution (cofactor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

-

Sample Preparation:

-

For isolated mitochondria or cell lysates, dilute the sample to a suitable concentration (e.g., 1-5 mg/mL) in ice-cold aconitase preservation solution.

-

Keep samples on ice throughout the procedure.

-

-

Assay Reaction:

-

Prepare the Assay Mix by adding isocitrate and manganese solution to the Assay Buffer to their final working concentrations.

-

Add 50 µL of the diluted sample to each well of the 96-well microplate. Include a buffer-only control.

-

Initiate the reaction by adding 200 µL of the Assay Mix to each well.

-

-

Measurement:

-

Immediately place the microplate in the spectrophotometer.

-

Measure the absorbance at 240 nm at regular intervals (e.g., every 20-30 seconds) for a total of 30 minutes at room temperature.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔOD/min).

-

The aconitase activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of cis-aconitate at 240 nm is required. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of cis-aconitate per minute under the assay conditions.

-

Quantitative Analysis of TCA Cycle Intermediates by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of TCA cycle intermediates from cell cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

LC-MS/MS system with a suitable column (e.g., C18 or mixed-mode)

-

Extraction Solution (e.g., 80% methanol, 20% water, chilled to -80°C)

-

Wash Solution (e.g., ice-cold 0.9% NaCl in LC-MS grade water)

-

Internal standards for TCA cycle intermediates

-

Centrifuge

Procedure:

-

Sample Collection and Quenching:

-

For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl solution.

-

For suspension cells, pellet the cells by centrifugation, remove the supernatant, and wash the pellet with ice-cold 0.9% NaCl.

-

To quench metabolism, immediately add the pre-chilled Extraction Solution to the cells.

-

-

Metabolite Extraction:

-

Scrape the adherent cells in the Extraction Solution or resuspend the cell pellet.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex the mixture vigorously for 10 minutes at 4°C.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

-

Sample Preparation for LC-MS/MS:

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the extract completely using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

-

Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the TCA cycle intermediates using an appropriate chromatographic gradient.

-

Detect and quantify the metabolites using multiple reaction monitoring (MRM) in negative ion mode.

-

Use the internal standards to correct for extraction efficiency and matrix effects.

-

Visualizations

Metabolic Pathway

Caption: Isomerization of Citrate to Isocitrate via cis-Aconitate.

Experimental Workflow

Caption: Workflow for Spectrophotometric Aconitase Activity Assay.

Logical Relationships: Regulation of Aconitase

Caption: Regulation of Aconitase Activity.

Signaling Pathway: cis-Aconitate to Itaconate

Caption: Biosynthesis and Signaling of Itaconate from cis-Aconitate.

References

The Pivotal Role of cis-Aconitic Acid in Cellular Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

cis-Aconitic acid, or cis-aconitate in its ionized form, is a critical intermediate in cellular metabolism, primarily recognized for its transient but essential role in the tricarboxylic acid (TCA) cycle. While often viewed as a simple stepping stone in the conversion of citrate (B86180) to isocitrate, its metabolic significance extends further, serving as a key branch point for the synthesis of specialized metabolites with profound immunological functions. This technical guide provides an in-depth exploration of the biological roles of cis-aconitic acid, the kinetics of its enzymatic conversion, detailed experimental protocols for its study, and its emerging significance in immunometabolism.

The Core Metabolic Role: An Intermediate in the Tricarboxylic Acid Cycle

cis-Aconitate's most well-understood function is as the intermediate in the second step of the TCA (Krebs) cycle. This reaction isomerizes the tertiary alcohol in citrate, which cannot be easily oxidized, into the more readily oxidizable secondary alcohol of isocitrate.[1][2] This conversion is a two-step dehydration and hydration reaction, both steps being catalyzed by the single enzyme aconitase (aconitate hydratase; EC 4.2.1.3).[3][4]

First, aconitase catalyzes the dehydration of citrate to form the enzyme-bound intermediate, cis-aconitate.[2] Subsequently, the same enzyme facilitates the stereospecific hydration of cis-aconitate to produce isocitrate.[1] The cis configuration of the double bond is crucial for the correct stereochemical addition of water to form the (2R,3S)-stereoisomer of isocitrate required for the next step of the cycle.[5] The reaction is reversible and operates close to equilibrium within the mitochondria.[6]

The Master Regulator: Aconitase Enzyme and the Iron-Sulfur Switch

The enzyme responsible for cis-aconitate metabolism, aconitase, is a fascinating protein with dual functions. It exists in two isoforms in eukaryotes: the mitochondrial aconitase (ACO2), which functions in the TCA cycle, and the cytosolic aconitase (ACO1).[4] Both are iron-sulfur proteins containing a [4Fe-4S] cluster in their active state, which is essential for catalytic activity.[7] This cluster is not involved in redox reactions but rather acts as a Lewis acid to coordinate the substrate's carboxyl and hydroxyl groups, facilitating the dehydration/hydration chemistry.[2][4]

Aconitase is highly sensitive to oxidative stress, which can lead to the disassembly of the [4Fe-4S] cluster into an inactive [3Fe-4S] form.[2][4] This sensitivity makes aconitase activity a useful biomarker for mitochondrial oxidative damage.

In the cytosol, ACO1 has a remarkable second function. When cellular iron levels are low, the [4Fe-4S] cluster is lost, and the apo-protein undergoes a conformational change, transforming into Iron Regulatory Protein 1 (IRP1).[7] As IRP1, it no longer functions as an aconitase but instead binds to iron-responsive elements (IREs) on the messenger RNA (mRNA) of proteins involved in iron metabolism. This binding regulates the translation of these mRNAs, thereby controlling iron uptake, storage, and utilization to maintain cellular iron homeostasis.[7]

Beyond the Krebs Cycle: The cis-Aconitate Branch Point to Itaconate

In specific cellular contexts, particularly in activated macrophages during an immune response, mitochondrial cis-aconitate serves as a crucial branch point, diverting from the TCA cycle to produce itaconic acid (itaconate).[8] This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (CAD), also known as Immune-Responsive Gene 1 (IRG1).[5][8]

LPS-activated macrophages upregulate IRG1, which decarboxylates cis-aconitate, leading to a significant accumulation of itaconate, a metabolite with potent antimicrobial and anti-inflammatory properties.[8] The production of itaconate represents a deliberate break in the TCA cycle, a key feature of the metabolic reprogramming that underpins the innate immune response.

Quantitative Metabolic Data

The reactions involving cis-aconitate are tightly regulated and operate near equilibrium. The following tables summarize key quantitative parameters for the enzymes and reactions discussed.

Table 1: Equilibrium and Kinetic Parameters for Aconitase

| Parameter | Value | Organism/Conditions | Notes |

|---|---|---|---|

| Equilibrium Ratio | Citrate: ~88-90%cis-Aconitate: ~4%Isocitrate: ~6-8% | Typical Mammalian Cells | The high activity of aconitase relative to other TCA cycle enzymes maintains this equilibrium.[1][9][10] |

| Keq (Citrate ⇌ cis-Aconitate) | 0.044 | Calculated from equilibrium ratio (4/90) | Indicates the reaction favors citrate under standard conditions.[9] |

| Km (for Citrate) | 9.5 mM (Cytosolic)21 mM (Mitochondrial) | Zea mays (Maize) | Demonstrates differing substrate affinities between isoforms.[11] |

| Km (for Isocitrate) | 1.7 mM (Cytosolic)1.5 mM (Mitochondrial) | Zea mays (Maize) | Similar affinities for isocitrate between isoforms.[11] |

Table 2: Inhibition Constants (Ki) for Aconitase Inhibitors

| Inhibitor | Ki Value | Type of Inhibition | Notes |

|---|---|---|---|

| Fluorocitrate | 3.4 x 10-8 M | Partially Competitive (vs. Citrate) | A potent, mechanism-based inhibitor.[12][13] |

| Fluorocitrate | 3.0 x 10-8 M | Partially Non-competitive (vs. cis-Aconitate) | Inhibition characteristics depend on the substrate used.[12] |

| Aconitine (B1665448) | 0.11 mM | Non-competitive | Alkaloid toxin with high affinity for aconitase.[14] |

| trans-Aconitate | Not specified | Competitive (vs. cis-Aconitate)Non-competitive (vs. Citrate/Isocitrate) | The stable isomer of aconitate acts as a competitive inhibitor.[15][16] |

Experimental Protocols & Methodologies

Accurate measurement of cis-aconitate and the activity of related enzymes is crucial for metabolic research. Below are detailed methodologies for key experiments.

Aconitase Activity Assay (Coupled Enzyme Method)

This is the most common method for determining aconitase activity in biological samples. It relies on a coupled reaction where the product of aconitase, isocitrate, is used as a substrate for isocitrate dehydrogenase (IDH), leading to the reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically at 340 nm.

Principle: Citrate --Aconitase--> Isocitrate + NADP⁺ --IDH--> α-Ketoglutarate + NADPH + H⁺

Detailed Methodology:

-

Sample Preparation:

-

Tissue Homogenate: Homogenize minced tissue (e.g., 100 mg) in 1 mL of cold Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4). Centrifuge at 800 x g for 10 min at 4°C to pellet debris. The supernatant is the total cell lysate.[3]

-

Mitochondrial Fraction: For mitochondrial-specific activity, centrifuge the total cell lysate at >10,000 x g for 15 min at 4°C. The resulting pellet contains the mitochondrial fraction, which should be resuspended in cold Assay Buffer and sonicated briefly.[17][18]

-

Activation (Optional but Recommended): Aconitase can be inactivated by oxidative damage. To reactivate, incubate the sample lysate on ice for 1 hour with an activation solution containing a reducing agent (e.g., cysteine) and an iron source (e.g., (NH₄)Fe(SO₄)₂).[17]

-

-

Reagent Preparation:

-

Assay Buffer: 25 mM Tris-HCl, pH 7.4.

-

Substrate Solution: Prepare a stock solution of Citrate (e.g., 100 mM) in Assay Buffer.

-

Reaction Mix: For each reaction, prepare a mix containing Assay Buffer, NADP⁺ (final concentration ~0.5 mM), Isocitrate Dehydrogenase (a slight excess, e.g., >1 unit/mL), and MgCl₂ (final concentration ~0.5 mM).[15]

-

-

Assay Procedure (96-well plate format):

-

Add 10-50 µL of prepared sample to each well. Include a blank control using Assay Buffer instead of sample.

-

Add Reaction Mix to each well to bring the volume to ~180-190 µL.

-

Initiate the reaction by adding 10-20 µL of the Citrate Substrate Solution.

-

Immediately measure the absorbance at 340 nm (A₃₄₀) in kinetic mode at 25°C or 37°C, recording readings every 30-60 seconds for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA₃₄₀/minute) from the linear portion of the kinetic curve.

-

Use the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate into enzymatic activity (µmol/min/mL or U/mL).

-

Quantification of cis-Aconitate by LC-MS/MS

Direct quantification of the highly polar and transient cis-aconitate in complex biological matrices requires a sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: Ion-pairing reversed-phase chromatography is used to retain and separate cis-aconitate from its isomers (e.g., itaconate). The analyte is then ionized (typically by negative mode electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[5][19]

Detailed Methodology:

-

Sample Preparation (Metabolite Extraction):

-

Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.

-

Extract metabolites by adding a cold extraction solvent (e.g., 80% methanol/water solution) to the sample.[5]

-

Vortex thoroughly and incubate at a cold temperature (e.g., -20°C) to precipitate proteins.

-

Centrifuge at high speed (>12,000 x g) at 4°C to pellet proteins and cell debris.

-

Collect the supernatant containing the metabolites for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A column suitable for polar analytes, such as a Hypercarb™ (porous graphitic carbon) or a C18 column designed for polar retention.[5]

-

Mobile Phase: An ion-pairing agent is required for retention on a reversed-phase column. A common system is tributylamine (B1682462) (as the ion-pairing agent) with formic acid (as the ion source) in a water/methanol gradient.[5]

-

Separation: A gradient elution is programmed to ensure baseline separation of cis-aconitate from other TCA intermediates and isomers.[5]

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization in Negative Mode (ESI-).

-

Detection: A triple quadrupole mass spectrometer set to MRM mode.

-

MRM Transition: A specific precursor-to-product ion transition is monitored for cis-aconitate (e.g., m/z 173 -> 111). This transition is unique to the molecule and provides high specificity.

-

-

-

Quantification:

-

A standard curve is generated using known concentrations of pure cis-aconitic acid.

-

Stable isotope-labeled internal standards (e.g., ¹³C-cis-aconitate) are ideally used to correct for matrix effects and variations in extraction efficiency and instrument response.

-

The concentration of cis-aconitate in the sample is determined by comparing its peak area (normalized to the internal standard) against the standard curve.

-

Conclusion and Future Directions

cis-Aconitic acid is far more than a fleeting intermediate in the TCA cycle. It sits (B43327) at a critical metabolic nexus, governed by the dual-function aconitase enzyme, which itself links cellular metabolism to iron homeostasis and the oxidative stress response. Furthermore, the role of cis-aconitate as the direct precursor to the immunomodulatory metabolite itaconate has opened new avenues of research in immunology, infectious disease, and inflammation. For drug development professionals, the enzymes that produce and consume cis-aconitate—aconitase and CAD/IRG1—represent promising therapeutic targets for modulating metabolism in cancer, metabolic disorders, and inflammatory diseases. Future research will likely focus on further elucidating the regulatory networks that control the metabolic fate of cis-aconitate and developing specific modulators of its key enzymes for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. Aconitase - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aconitase - Proteopedia, life in 3D [proteopedia.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solved The conversion of citrate to isocitrate in the citric | Chegg.com [chegg.com]

- 10. Mitochondrial aconitase and citrate metabolism in malignant and nonmalignant human prostate tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression and properties of the mitochondrial and cytosolic forms of aconitase in maize scutellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Inhibition by aconitine of aconitase of pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Aconitase - Creative Enzymes [creative-enzymes.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

Natural sources and biosynthesis of (Z)-Aconitic acid

An In-depth Technical Guide to the Natural Sources and Biosynthesis of (Z)-Aconitic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, covering its natural occurrences, detailed biosynthetic pathways, and robust experimental protocols for its extraction, quantification, and the assessment of related enzymatic activity.

Natural Sources of this compound

This compound, also known as cis-aconitic acid, is a tricarboxylic acid that plays a crucial role as an intermediate in the metabolism of all aerobic organisms.[1][2] While it is a transient intermediate within the Krebs cycle, its isomer, trans-aconitic acid, can accumulate in significant quantities in various natural sources, particularly in the plant kingdom. The terms aconitic acid are often used interchangeably in literature when discussing natural sources, with the trans-isomer typically being the more stable and abundant form.

Plant Sources

Aconitic acid is notably abundant in several plant species, where it is thought to play roles in plant defense against herbivores and pathogens, as well as in aluminum tolerance.[1][3] Key plant sources include:

-

Sugarcane (Saccharum officinarum) and Sweet Sorghum (Sorghum bicolor) : These are the most prominent natural sources of aconitic acid, where it can accumulate to high concentrations in the juice and molasses.[1][4] The concentration in sugarcane molasses can range from 3-7%.[5]

-

Grasses : Various grasses, including maize (Zea mays), wheat (Triticum aestivum), barley (Hordeum vulgare), rye (Secale cereale), and oats (Avena sativa), have been found to contain aconitic acid.[1]

-

Other Plants : this compound has also been detected in a variety of other plants, such as beetroot (Beta vulgaris) and is a metabolite in organisms like Glycine max (soybean) and Zea mays (corn).[2][6]

Microbial Sources

Certain microorganisms are known to produce aconitic acid, and some have been metabolically engineered to enhance its production.

-

Aspergillus terreus : This fungus is a natural producer of itaconic acid, for which this compound is a precursor.[1][7] Engineered strains of A. terreus that have the itaconic acid biosynthesis pathway blocked can accumulate both cis- and trans-aconitic acid.[7]

-

Escherichia coli : Wild-type E. coli produces this compound as a transient intermediate. Through metabolic engineering, strains have been developed to overproduce and secrete aconitic acid.[8][9]

Biosynthesis of this compound

This compound is primarily synthesized as an intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. The key enzyme responsible for its formation is aconitase (aconitate hydratase).

The biosynthesis of this compound from citrate (B86180) is a two-step isomerization reaction catalyzed by aconitase:

-

Dehydration of Citrate : Aconitase first catalyzes the dehydration of citrate to form the enzyme-bound intermediate, (Z)-aconitate.

-

Hydration of (Z)-Aconitate : The same enzyme then catalyzes the hydration of (Z)-aconitate to form isocitrate.

This compound is the intermediate that is released and then re-bound to the enzyme in this process. The reaction is reversible, and the equilibrium mixture at pH 7.4 and 25°C consists of about 90% citrate, 4% (Z)-aconitate, and 6% isocitrate.

The biosynthetic pathway is illustrated in the following diagram:

Caption: Biosynthesis of this compound in the TCA Cycle.

In some organisms, metabolic engineering strategies have been employed to enhance the production of aconitic acid. This often involves overexpressing key enzymes or deleting genes of competing pathways.

Caption: Metabolic engineering workflow for aconitic acid production.

Quantitative Data

The concentration of aconitic acid varies significantly among different natural sources. The following table summarizes some reported quantitative data.

| Natural Source | Sample Type | Concentration of Aconitic Acid | Reference |

| Sugarcane (Saccharum officinarum) | Molasses | 3 - 7% (w/w) | [5] |

| Sugarcane (Saccharum officinarum) | Crusher Juice | Varies seasonally | [1] |

| Sweet Sorghum (Sorghum bicolor) | Juice | 0.114 - 0.312% (w/v) | [1] |

| Sweet Sorghum (Sorghum bicolor) | Syrup | 0.9 - 5.5% of dissolved solids | [1] |

| Aspergillus terreus (engineered) | Fermentation Broth | Up to 60 g/L | [7] |

| Escherichia coli (engineered) | Fermentation Broth | Up to 37.32 g/L | [8] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and analysis of aconitase activity.

Extraction of Aconitic Acid from Sugarcane Molasses

This protocol is adapted from a liquid-liquid extraction method using ethyl acetate (B1210297).[5]

Materials:

-

Sugarcane molasses

-

Sulfuric acid (98%)

-

Ethyl acetate

-

Centrifuge

-

Rotary evaporator

-

Crystallization dish

-

Activated carbon

Procedure:

-

Dilution and Acidification : Dilute the molasses from 80°Brix to 40°Brix with deionized water. Acidify the diluted molasses to a pH of 2.0 using 98% sulfuric acid.

-

Extraction : Perform a liquid-liquid extraction with ethyl acetate at a solvent to molasses ratio of 3:1 (v/v). Conduct the extraction at 30-40°C for 1-6 hours with continuous shaking.

-

Phase Separation : Centrifuge the mixture at 1800 rpm for 10 minutes to separate the ethyl acetate phase (top layer) from the aqueous molasses phase.

-

Solvent Evaporation : Collect the ethyl acetate phase and evaporate the solvent using a rotary evaporator.

-

Crystallization : Dissolve the concentrated residue in a minimal amount of glacial acetic acid and allow it to crystallize.

-

Decolorization and Recrystallization : Decolorize the crystals using activated carbon and recrystallize to obtain pure aconitic acid.

Caption: Experimental workflow for aconitic acid extraction.

Quantification of this compound by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of aconitic acid.[10]

Instrumentation and Conditions:

-

HPLC System : Equipped with a UV detector.

-

Column : C18 reversed-phase column.

-

Mobile Phase : Isocratic elution with a mixture of methanol (B129727) (or acetonitrile) and 0.1% phosphoric acid in water (e.g., 3:97 v/v).

-

Flow Rate : 0.5 - 0.8 mL/min.

-

Detection Wavelength : 210 nm.

-

Column Temperature : 25 - 35°C.

Procedure:

-

Standard Preparation : Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation : Dilute the extracted sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Analysis : Inject the standards and samples into the HPLC system.

-

Quantification : Identify the aconitic acid peak based on the retention time of the standard. Quantify the concentration in the samples by comparing the peak area with the calibration curve.

Aconitase Activity Assay (In-Gel)

This protocol describes an in-gel activity assay for aconitase, which is useful for detecting the enzyme's activity in complex protein mixtures.[11][12]

Materials:

-

Protein extract from cells or tissues

-

Native-PAGE gel system

-

Aconitase activity staining solution:

-

Tris-HCl buffer (pH 8.0)

-

cis-Aconitate (substrate)

-

NADP+

-

Isocitrate dehydrogenase (coupling enzyme)

-

Thiazolyl blue tetrazolium bromide (MTT)

-

Phenazine methosulfate (PMS)

-

Procedure:

-

Protein Extraction : Lyse cells or tissues in a non-denaturing buffer containing citrate to stabilize the aconitase enzyme.[12]

-

Native-PAGE : Separate the protein extract on a native polyacrylamide gel under non-denaturing conditions to preserve the enzyme's activity.

-

Staining : After electrophoresis, incubate the gel in the aconitase activity staining solution in the dark at 37°C. Aconitase converts cis-aconitate to isocitrate. Isocitrate dehydrogenase then reduces NADP+ to NADPH, which in turn reduces MTT to a colored formazan (B1609692) product, appearing as a band in the gel.

-

Quantification : The intensity of the colored band can be quantified using densitometry.

Caption: Workflow for the in-gel aconitase activity assay.

References

- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Aconitic acid from sugarcane: production and industrial application" by Nicolas Javier Gil Zapata [repository.lsu.edu]

- 3. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status [en.bio-protocol.org]

- 4. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease | Springer Nature Experiments [experiments.springernature.com]

- 5. lsuagcenter.com [lsuagcenter.com]

- 6. abcam.com [abcam.com]

- 7. Microbial production of trans-aconitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient trans-aconitic acid production using systematically metabolic engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic engineering of itaconate production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN107894473B - HPLC method for detecting aconitic acid content in pinellia ternata - Google Patents [patents.google.com]

- 11. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status [bio-protocol.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(Z)-Aconitic acid mechanism of action as an inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that plays a central role in cellular metabolism as an intermediate in the tricarboxylic acid (TCA) cycle.[1][2] Beyond its established metabolic function as the precursor to isocitrate via the enzyme aconitase, this compound has emerged as a molecule with significant inhibitory capabilities, particularly in the realms of neurotransmission and inflammatory signaling. This technical guide provides an in-depth exploration of the mechanisms of action through which this compound exerts its inhibitory effects, focusing on its roles as an inhibitor of Glutamate (B1630785) Decarboxylase (GAD) and its modulation of the NF-κB signaling pathway. This document synthesizes current knowledge, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key pathways and workflows to support further research and drug development efforts.

Inhibition of Glutamate Decarboxylase (GAD)

This compound has been identified as an inhibitor of Glutamate Decarboxylase (GAD), the enzyme responsible for catalyzing the decarboxylation of glutamate to form the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] This inhibitory action suggests a potential role for this compound in modulating neuronal excitability.

Mechanism of Action

Both this compound and its isomer, trans-aconitic acid, have been shown to inhibit GAD.[3] The inhibition is competitive with respect to the substrate, glutamate. This suggests that aconitic acid binds to the active site of the GAD enzyme, thereby preventing the binding and conversion of glutamate to GABA. The structural similarity of aconitic acid to glutamate, both being tricarboxylic acids, likely facilitates this competitive interaction.

Quantitative Data on GAD Inhibition

Experimental Protocol: GAD Inhibition Assay (HPLC-Based)

This protocol outlines a method for determining the inhibitory activity of this compound on GAD using High-Performance Liquid Chromatography (HPLC) to quantify the product, GABA.[6]

1.3.1 Materials and Reagents

-

Purified or recombinant Glutamate Decarboxylase (GAD)

-

L-Glutamic acid (substrate)

-

This compound (inhibitor)

-

Pyridoxal (B1214274) phosphate (B84403) (PLP, cofactor)

-

Phosphate buffer (e.g., 0.1 M, pH 6.4-7.4)

-

Dansyl chloride (for derivatization)

-

Sodium bicarbonate buffer

-

L-proline (to remove excess dansyl chloride)

-

Acetonitrile (B52724) (HPLC mobile phase)

-

Water (HPLC grade)

-

HPLC system with a DAD or fluorescence detector

-

C18 reverse-phase HPLC column

1.3.2 Assay Procedure

-

Enzyme Reaction:

-

Prepare a reaction mixture containing phosphate buffer, L-glutamic acid, and pyridoxal phosphate.

-

Prepare serial dilutions of this compound in the same buffer.

-

Add the this compound solutions to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the GAD enzyme.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

-

-

GABA Derivatization:

-

Centrifuge the reaction tubes to pellet precipitated protein.

-

Take an aliquot of the supernatant and add sodium bicarbonate buffer.

-

Add a solution of dansyl chloride in acetone and incubate in the dark.

-

Add L-proline solution to quench the reaction by reacting with excess dansyl chloride.

-

-

HPLC Analysis:

-

Filter the derivatized sample.

-

Inject the sample onto the C18 HPLC column.

-

Use a gradient of acetonitrile and water to separate the dansyl-GABA derivative.

-

Detect the derivative using a DAD (e.g., at 254 nm) or a fluorescence detector.

-

Quantify the GABA produced by comparing the peak area to a standard curve of dansyl-GABA.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Perform kinetic studies with varying substrate and inhibitor concentrations to determine the inhibition type and calculate the Ki value using Lineweaver-Burk or other kinetic plots.

-

1.3.3 Experimental Workflow Diagram

Inhibition of IκB-α Phosphorylation and the NF-κB Pathway

This compound has demonstrated anti-inflammatory properties by reducing the phosphorylation of IκB-α (Inhibitor of kappa B alpha) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This action effectively suppresses the activation of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory gene expression.

Mechanism of Action

The canonical NF-κB pathway is held in an inactive state by IκB proteins, which sequester NF-κB dimers in the cytoplasm.[8] Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB-α on specific serine residues (Ser32 and Ser36).[9] This phosphorylation event targets IκB-α for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκB-α unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α.[10]

This compound intervenes in this cascade by reducing the level of IκB-α phosphorylation.[7] The precise molecular target of this compound within this pathway has not yet been fully elucidated. It may act by directly inhibiting the IKK complex or by targeting an upstream signaling component that leads to IKK activation.

Quantitative Data on IκB-α Phosphorylation Inhibition

In LPS-stimulated THP-1 macrophages, this compound has been shown to reduce TNF-α release and IκB-α phosphorylation at concentrations ranging from 10-90 μM.[7] This semi-quantitative data indicates a dose-dependent inhibitory effect. However, a specific IC50 value for the inhibition of IκB-α phosphorylation by this compound has not been published.

| Compound | Cell Line | Stimulant | Effect | Concentration Range | Reference |

| This compound | THP-1 Macrophages | LPS | Reduced IκB-α phosphorylation | 10-90 µM | [7] |

| This compound | THP-1 Macrophages | LPS | Reduced TNF-α release | 10-90 µM | [7] |

Signaling Pathway Diagram

Experimental Protocol: Western Blot for IκB-α Phosphorylation

This protocol describes how to measure the inhibitory effect of this compound on LPS-induced IκB-α phosphorylation in THP-1 macrophage cells using Western blotting.

2.4.1 Materials and Reagents

-

THP-1 monocytic cell line

-

PMA (Phorbol 12-myristate 13-acetate) for differentiation

-

RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

PBS (Phosphate-buffered saline)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-IκB-α (Ser32), Rabbit anti-IκB-α, Rabbit anti-β-actin

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

2.4.2 Assay Procedure

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and antibiotics.

-

Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.

-

-

Treatment:

-

Pre-treat the differentiated THP-1 cells with various concentrations of this compound (e.g., 10, 30, 90 µM) for 1-2 hours.

-

Include a vehicle control (no this compound).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce maximal IκB-α phosphorylation. Include an unstimulated, untreated control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the culture plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκB-α (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total IκB-α and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-IκB-α signal to the total IκB-α signal.

-

Compare the normalized signals from the this compound-treated samples to the LPS-only treated sample to determine the extent of inhibition.

-

This compound and Aconitase: A Substrate, Not an Inhibitor

While the structural isomer trans-aconitic acid is a known competitive inhibitor of aconitase,[4][11] the role of this compound in this context is that of a transient intermediate. Aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate, with (Z)-aconitate (cis-aconitate) being formed and released from the active site as part of the reaction cycle.[2][12] Therefore, within the scope of its inhibitory actions, aconitase is not a direct target of this compound. Any observed inhibition would likely be due to product inhibition at high concentrations, a common feature of enzymatic reactions, rather than a specific inhibitory mechanism.

Conclusion

This compound demonstrates clear inhibitory activity against at least two key biological targets: Glutamate Decarboxylase and the NF-κB signaling pathway via the reduction of IκB-α phosphorylation. Its ability to competitively inhibit GAD suggests a role in modulating GABAergic neurotransmission, while its anti-inflammatory action through the NF-κB pathway highlights its potential for therapeutic development in inflammatory diseases.

This guide has provided the foundational mechanisms, available quantitative data, and detailed experimental protocols to facilitate further investigation. Key areas for future research include the precise determination of the inhibitory constants (IC50 and Ki) for GAD inhibition and the identification of the direct molecular target of this compound within the NF-κB signaling cascade. Elucidating these details will be critical for advancing the development of this compound and its derivatives as potential therapeutic agents.

References

- 1. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aconitase - Wikipedia [en.wikipedia.org]

- 3. Inhibition by aconitine of aconitase of pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of brain glutamate decarboxylase by glutarate, glutaconate, and beta-hydroxyglutarate: explanation of the symptoms in glutaric aciduria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. familiasga.com [familiasga.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibition of the citrate-to-isocitrate reaction of cytosolic aconitase by phosphomimetic mutation of serine-711 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aconitase - Creative Enzymes [creative-enzymes.com]

- 12. Inhibition of aconitase by trans-aconitate - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Inhibition of Glutamate Decarboxylase by (Z)-Aconitic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate (B1630785) decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a critical enzyme in cellular metabolism and neuroscience.[1] Its dysregulation has been implicated in various neurological disorders. (Z)-Aconitic acid, a tricarboxylic acid intermediate of the Krebs cycle, has been identified as an inhibitor of GAD.[2] This technical guide provides a comprehensive overview of the putative mechanism of GAD inhibition by this compound, supported by comparative data of structurally related inhibitors. Detailed experimental protocols for characterizing this inhibition and graphical representations of the underlying biochemical processes are presented to facilitate further research and drug development efforts in this area.

Introduction to Glutamate Decarboxylase (GAD)

Glutamate decarboxylase (EC 4.1.1.15) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the irreversible α-decarboxylation of L-glutamate to produce GABA and carbon dioxide.[3] In mammals, GAD exists in two primary isoforms, GAD65 and GAD67, which differ in their cellular localization and regulatory properties. GAD67 is constitutively active and responsible for the majority of basal GABA synthesis, while GAD65 is localized to nerve terminals and synthesizes GABA for neurotransmission in a more regulated manner.[4] The active site of GAD contains the PLP cofactor, which forms a Schiff base with a lysine (B10760008) residue. The substrate, L-glutamate, binds to the active site through interactions with specific amino acid residues, leading to its decarboxylation.[3]

Proposed Mechanism of Inhibition by this compound

While detailed kinetic studies on the inhibition of GAD by this compound are scarce in recent literature, a competitive inhibition mechanism is the most plausible based on structural analogy to the substrate and other known inhibitors.

This compound shares significant structural similarity with the natural substrate, L-glutamic acid . Both are tricarboxylic acids, and this structural mimicry likely allows this compound to bind to the active site of glutamate decarboxylase. In a competitive inhibition model, this compound would directly compete with L-glutamate for binding to the enzyme's active site. This binding is reversible, and the extent of inhibition depends on the relative concentrations of the inhibitor and the substrate.

Studies on structurally similar dicarboxylic and tricarboxylic acids, such as glutarate and chelidonic acid, have shown them to be competitive inhibitors of GAD, further supporting this hypothesis.[5][6][7]

Figure 1: Proposed competitive inhibition of GAD by this compound.

Quantitative Data on GAD Inhibition

Quantitative data for the inhibition of GAD by this compound is limited. An early study on squash GAD showed that cis-aconitic acid (the (Z)-isomer) had a greater inhibitory effect than its trans counterpart.[8] For a more comprehensive understanding, the inhibitory constants of other structurally related competitive inhibitors are presented below for comparison.

| Inhibitor | Enzyme Source | Inhibition Type | Ki (Inhibition Constant) | % Inhibition | Reference |

| This compound | Squash | Competitive (inferred) | Not Reported | 29% | [8] |

| (E)-Aconitic acid | Squash | Competitive (inferred) | Not Reported | 18% | [8] |

| Glutarate | Rat/Rabbit Brain | Competitive | 1.3 mM | Not Reported | [5][6] |

| Glutaconate | Rat/Rabbit Brain | Competitive | 0.75 mM | Not Reported | [5] |

| β-Hydroxyglutarate | Rat/Rabbit Brain | Competitive | 2.5 mM | Not Reported | [5] |

| Chelidonic acid | Rat Brain | Competitive | 1.2 µM | Not Reported | [7] |

Note: The percentage inhibition for aconitic acids was reported under specific, but not fully detailed, experimental conditions in the cited source.

Experimental Protocols for GAD Inhibition Assay

To determine the kinetic parameters of GAD inhibition by this compound, a continuous monitoring assay is recommended. An HPLC-based method provides high sensitivity and specificity.

Objective

To determine the mode of inhibition and the inhibition constant (Ki) of this compound for glutamate decarboxylase.

Materials and Reagents

-

Enzyme: Purified glutamate decarboxylase (e.g., from bovine brain or recombinant).

-

Substrate: L-glutamic acid.

-

Inhibitor: this compound.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Assay Buffer: 50 mM Potassium phosphate (B84403) buffer, pH 7.2.

-

Derivatizing Agent: Dansyl chloride.

-

Quenching Solution: Perchloric acid.

-

Mobile Phases for HPLC: Acetonitrile and acetate (B1210297) buffer.

-

Other Reagents: GABA standard, acetone (B3395972), sodium bicarbonate.

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector.

-

C18 reverse-phase HPLC column.

-

Thermostated water bath or incubator.

-

Vortex mixer.

-

Centrifuge.

Experimental Procedure

-

Enzyme Preparation: Prepare a stock solution of GAD in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.

-

Inhibitor and Substrate Preparation: Prepare stock solutions of this compound and L-glutamic acid in the assay buffer. A range of inhibitor concentrations and substrate concentrations bracketing the Km value of GAD should be used.

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the assay buffer, PLP (final concentration ~0.1 mM), and the desired concentration of this compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding L-glutamic acid. The final reaction volume should be standardized (e.g., 200 µL).

-

Incubate at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a small volume of cold perchloric acid.

-

Centrifuge to pellet the precipitated protein.

-

-

GABA Derivatization:

-

Take an aliquot of the supernatant from the previous step.

-

Add sodium bicarbonate solution to adjust the pH to ~9.5.

-

Add dansyl chloride solution in acetone and incubate in the dark.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the dansylated GABA using a suitable gradient of the mobile phases.

-

Detect the derivatized GABA using a fluorescence detector (e.g., Ex: 340 nm, Em: 525 nm) or a UV detector.

-

Quantify the amount of GABA produced by comparing the peak area to a standard curve of derivatized GABA.

-

Data Analysis

-

Calculate the initial reaction velocities (v) at each substrate and inhibitor concentration.

-

To determine the mode of inhibition, plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]).

-

Competitive inhibition: The lines will intersect on the y-axis.

-

Non-competitive inhibition: The lines will intersect on the x-axis.

-

Uncompetitive inhibition: The lines will be parallel.

-

-

For competitive inhibition, the apparent Km (Km_app) will increase with inhibitor concentration. The Ki can be determined by a secondary plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration.

Figure 2: Experimental workflow for GAD inhibition assay.

Metabolic Context: The GABA Shunt

Glutamate decarboxylase is the entry point into the GABA shunt, a metabolic pathway that bypasses two steps of the Krebs cycle (the α-ketoglutarate dehydrogenase and succinyl-CoA synthetase complexes). This pathway is important for nitrogen metabolism and can contribute to cellular energy production. Inhibition of GAD by compounds like this compound would therefore not only affect GABA levels but could also have broader implications for cellular metabolism.

Figure 3: The GABA shunt pathway.

Conclusion

This compound is an inhibitor of glutamate decarboxylase, likely acting through a competitive mechanism due to its structural similarity to the enzyme's natural substrate, L-glutamate. While quantitative kinetic data for this specific interaction is not extensively available in modern literature, this guide provides a strong theoretical framework and a detailed experimental protocol to facilitate further investigation. A thorough characterization of the inhibitory properties of this compound and its analogs could pave the way for the development of novel modulators of GABAergic neurotransmission and cellular metabolism, with potential therapeutic applications in a range of neurological and metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. cis- and trans-Aconitic acids as inhibitors of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. familiasga.com [familiasga.com]

- 6. Inhibition of brain glutamate decarboxylase by glutarate, glutaconate, and beta-hydroxyglutarate: explanation of the symptoms in glutaric aciduria? [pubmed.ncbi.nlm.nih.gov]

- 7. Chelidonic acid and other conformationally restricted substrate analogues as inhibitors of rat brain glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Pivotal Role of (Z)-Aconitic Acid in Cellular Homeostasis and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Aconitic acid, also known as cis-aconitic acid, is a critical intermediate in cellular metabolism, positioned at a key junction of the tricarboxylic acid (TCA) cycle. While its role as a transient metabolite in the conversion of citrate (B86180) to isocitrate is well-established, emerging research has illuminated its broader significance in cellular function, extending to immunometabolism, redox signaling, and various pathological states. This technical guide provides a comprehensive overview of the endogenous roles of this compound, detailing its metabolic pathways, involvement in cellular signaling, and its implications for drug development. The document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant pathways to serve as a valuable resource for the scientific community.

Introduction

This compound is a tricarboxylic acid that serves as an intermediate in the Krebs cycle, a fundamental metabolic pathway for cellular energy production.[1][2][3][4] It is formed through the dehydration of citric acid, a reaction catalyzed by the enzyme aconitase (aconitate hydratase; EC 4.2.1.3).[3][5] Subsequently, the same enzyme hydrates this compound to form isocitrate, which continues through the TCA cycle.[6] Beyond this canonical role, this compound is the precursor to itaconic acid, a metabolite with significant immunomodulatory and antimicrobial properties.[7][8][9] The concentration and flux of this compound are tightly regulated and can be indicative of mitochondrial health and metabolic status.[10][11] Dysregulation of this compound levels has been associated with metabolic disorders, mitochondrial dysfunction, and inflammatory diseases.[11][12]

Core Metabolic Functions of this compound

The primary and most well-understood role of this compound is its participation in the TCA cycle, which occurs within the mitochondrial matrix.

The Krebs Cycle

The conversion of citrate to isocitrate via this compound is a critical step in the TCA cycle. This isomerization is essential for the subsequent oxidative decarboxylation reactions that generate NADH and FADH2, the primary electron donors for the electron transport chain and ATP synthesis.[6] The enzyme responsible for this two-step process is aconitase, an iron-sulfur protein that is sensitive to oxidative stress.[13][14]

In typical mammalian cells, the aconitase reaction exists in a state of near-equilibrium, with the ratio of citrate, (Z)-aconitate, and isocitrate being approximately 88:4:8, respectively.[15] This equilibrium ensures a steady flux of metabolites through the TCA cycle while also maintaining a significant pool of citrate for other metabolic pathways.[15]

Precursor to Itaconic Acid

In activated immune cells, particularly macrophages, this compound can be diverted from the TCA cycle to produce itaconic acid.[8][9][16] This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[8][17] The expression of ACOD1 is significantly upregulated during inflammation and infection.[8][18]

Itaconic acid has been shown to possess direct antimicrobial effects and also modulates the host immune response by inhibiting the enzyme succinate (B1194679) dehydrogenase, leading to alterations in cellular metabolism and a reduction in the production of pro-inflammatory cytokines.[9][16][19]

This compound in Cellular Signaling and Regulation

Beyond its direct metabolic roles, this compound and its related enzymes are involved in cellular signaling and regulation, particularly in the context of oxidative stress and immune responses.

Oxidative Stress and Aconitase

Mitochondrial aconitase is particularly susceptible to inactivation by reactive oxygen species (ROS).[13][14] The enzyme's [4Fe-4S] cluster can be disrupted by superoxide (B77818) radicals, leading to the release of iron and the inactivation of the enzyme.[5] This sensitivity makes aconitase activity a useful biomarker for mitochondrial oxidative stress.[20][21] The inactivation of aconitase can lead to an accumulation of citrate and this compound, impacting both energy metabolism and iron homeostasis.[13][14]

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. Oral administration of this compound has been shown to reduce leukocyte accumulation and the levels of pro-inflammatory cytokines such as IL-1β in animal models of arthritis and gout.[22][23] The proposed mechanism involves the inhibition of NF-κB activation, a key transcription factor in the inflammatory response, by reducing the phosphorylation of its inhibitor, IκBα.[22][23]

Quantitative Data

The following tables summarize key quantitative data related to this compound and its associated enzymes.

| Parameter | Organism/Cell Type | Value | Reference |

| Equilibrium Ratio (Citrate:(Z)-Aconitate:Isocitrate) | Mammalian Cells | ~88:4:8 | [15] |

| Optimal pH for human cis-Aconitate Decarboxylase (hCAD) | Recombinant Human | ~7.0 | [17] |

| Optimal pH for Aspergillus terreus cis-Aconitate Decarboxylase (aCAD) | Aspergillus terreus | Markedly lower than 7.0 | [17] |

Table 1: Equilibrium and pH Optima

| Enzyme | Organism | KM for (Z)-Aconitate | kcat | Reference |

| cis-Aconitate Decarboxylase (mCAD) | Murine | Similar to hCAD | >3 times higher than hCAD | [17] |

| cis-Aconitate Decarboxylase (hCAD) | Human | Similar to mCAD | - | [17] |

| cis-Aconitate Decarboxylase (aCAD) | Aspergillus terreus | Much higher than m/hCAD | Much higher than m/hCAD | [17] |

Table 2: Enzyme Kinetics of cis-Aconitate Decarboxylase

| Condition | Model | Treatment | Effect | Reference |

| Antigen-Induced Arthritis | Mice | This compound (10, 30, 90 mg/kg, p.o.) | Reduced leukocyte accumulation, CXCL-1, and IL-1β levels | [22][23] |

| Monosodium Urate-Induced Gout | Mice | This compound (30 mg/kg, p.o.) | Reduced leukocyte accumulation in the joint cavity | [22][23] |

| LPS-stimulated Macrophages | THP-1 cells | This compound (10-90 μM) | Reduced TNF-α release and IκB-α phosphorylation | [23] |

Table 3: In Vivo and In Vitro Anti-inflammatory Effects of this compound

Experimental Protocols

Measurement of Aconitase Activity

Aconitase activity is commonly measured using a coupled enzyme assay. The activity is determined by monitoring the conversion of citrate to isocitrate, where the subsequent dehydrogenation of isocitrate by isocitrate dehydrogenase is coupled to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the aconitase activity.

Materials:

-

Tissue or cell homogenates

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Citrate solution (substrate)

-

Isocitrate dehydrogenase

-

NADP+

-

Manganese chloride (MnCl₂) or Magnesium chloride (MgCl₂)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare tissue or cell lysates in a suitable homogenization buffer on ice.[20][24]

-

Centrifuge the homogenate to pellet cellular debris. The supernatant contains cytosolic aconitase. For mitochondrial aconitase, a further centrifugation step is required to isolate the mitochondrial fraction.[20][24]

-

Prepare a reaction mixture containing assay buffer, NADP+, MnCl₂ or MgCl₂, and isocitrate dehydrogenase.

-

Add the sample (cell or tissue lysate) to the reaction mixture and incubate for a few minutes to allow for the conversion of any endogenous isocitrate.

-

Initiate the reaction by adding the citrate substrate.

-

Immediately measure the change in absorbance at 340 nm over time.[25] The rate of NADPH formation is directly proportional to the aconitase activity in the sample.

Quantification of this compound

The concentration of this compound in biological samples can be determined using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

General Workflow for LC-MS analysis:

-

Sample Preparation:

-

Extract metabolites from cells or tissues using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

Centrifuge to remove proteins and other macromolecules.

-

Dry the supernatant and reconstitute in a solvent compatible with the LC system.

-

-

Chromatographic Separation:

-

Inject the sample onto a reverse-phase or HILIC (hydrophilic interaction liquid chromatography) column.

-

Use a gradient elution program to separate the metabolites.

-

-

Mass Spectrometry Detection:

-

Ionize the eluting metabolites using electrospray ionization (ESI) in negative ion mode.

-

Detect and quantify the this compound based on its specific mass-to-charge ratio (m/z) and retention time.

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

Visualizing the Pathways

The Central Role of this compound in the TCA Cycle

Caption: Conversion of Citrate to Isocitrate via this compound in the TCA cycle.

The Itaconic Acid Shunt from the TCA Cycle

References

- 1. homework.study.com [homework.study.com]

- 2. Cis-aconitic acid [chembk.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. cis-Aconitic acid | CAS#:585-84-2 | Chemsrc [chemsrc.com]

- 5. Aconitase [bionity.com]

- 6. youtube.com [youtube.com]

- 7. Itaconic acid - Wikipedia [en.wikipedia.org]

- 8. Itaconic acid – from immune defense to a target in chronic disease - biocrates life sciences gmbh [biocrates.com]

- 9. Itaconic acid indicates cellular but not systemic immune system activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cis-Aconitic Acid | Rupa Health [rupahealth.com]

- 11. Aconitic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. Cis-Aconitic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 13. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal structure of cis-aconitate decarboxylase reveals the impact of naturally occurring human mutations on itaconate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ascenion.de [ascenion.de]

- 19. Food Fight: Role of Itaconate and Other Metabolites in Anti-Microbial Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cis-Aconitic Acid, a Constituent of Echinodorus grandiflorus Leaves, Inhibits Antigen-Induced Arthritis and Gout in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. abcam.com [abcam.com]

(Z)-Aconitic Acid: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that plays a crucial role as an intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway. Its unique chemical structure and properties make it a subject of interest in various fields, including biochemistry, drug development, and food chemistry. This technical guide provides a detailed overview of the physicochemical properties of this compound, complete with experimental protocols and visual representations of its biological significance.

Core Physicochemical Properties

The following tables summarize the key quantitative data for this compound, providing a consolidated reference for its physical and chemical characteristics.

| Identifier | Value | Reference |

| IUPAC Name | (Z)-prop-1-ene-1,2,3-tricarboxylic acid | [1][2] |

| Molecular Formula | C₆H₆O₆ | [1] |

| Molecular Weight | 174.11 g/mol | [1] |

| CAS Number | 585-84-2 | [1] |

| Property | Value | Reference |

| Melting Point | 122 °C | [3][4] |

| 125 °C | [1][2] | |

| Boiling Point | 542.0 to 543.0 °C at 760 mmHg | [2][3] |

| Appearance | Colorless to yellow crystals | [3] |

| logP (o/w) | -0.140 | [2][3] |

| Density | 1.660 g/cm³ | [1] |

| Solubility | Value | Reference |

| Water | 1 g in 5.5 mL at 13 °C | [1] |

| 1 g in 2 mL at 25 °C | [1] | |

| 193,800 mg/L at 25 °C (estimated) | [3] | |

| 400,000 mg/L at 25 °C (experimental) | [2][3] | |

| DMSO | 34 mg/mL (sonication recommended) | [5] |

| Alcohol | Soluble | [1][3] |

| Ether | Slightly soluble | [1] |

| Acidity (pKa) | Value | Reference |

| pKa1 | 2.78 | [6] |

| pKa2 | 4.41 | [6] |

| pKa3 | 6.21 | [6] |

Biological Significance and Signaling Pathways

This compound is a key intermediate in the conversion of citrate (B86180) to isocitrate within the citric acid cycle, a process catalyzed by the enzyme aconitase.[1][5] This cycle is central to cellular respiration and energy production. Additionally, this compound has been identified as an inhibitor of glutamate (B1630785) decarboxylase, an enzyme responsible for the synthesis of the neurotransmitter GABA.[7]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the three carboxylic acid groups in this compound.

Methodology:

-

A known concentration of this compound is dissolved in deionized water.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence points are identified as the points of steepest inflection on the curve. The pKa values correspond to the pH at the half-equivalence points.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in a given solvent (e.g., water) at a specific temperature.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is allowed to stand to permit the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as titration or UV-Vis spectroscopy. This concentration represents the solubility.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. For this compound, this would reveal signals for the vinylic proton and the methylene (B1212753) protons.

-

¹³C NMR: Shows the number and types of carbon atoms, including the three carboxyl carbons, the two sp² carbons of the double bond, and the sp³ carbon of the methylene group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would identify the characteristic functional groups present in this compound. Key expected absorptions include a broad O-H stretch from the carboxylic acid groups, a C=O stretch also from the carboxylic acids, and a C=C stretch from the alkene group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak corresponding to its molecular weight would be expected, along with fragment ions resulting from the loss of water, carbon dioxide, or other small fragments.

References

(Z)-Aconitic Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

(Z)-Aconitic acid, also known as cis-aconitic acid, is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle. Its strategic position in cellular metabolism and emerging roles in inflammatory signaling pathways have made it a molecule of significant interest in biomedical research. This technical guide provides an in-depth overview of its chemical properties, safety information, biological functions, and relevant experimental protocols.

Core Properties and Identification

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 585-84-2 | [1][2][3][4] |

| Molecular Formula | C₆H₆O₆ | [1][2][4] |

| Molecular Weight | 174.11 g/mol | [1][5] |

| Melting Point | 122 - 125 °C | [4][5][6] |

| Boiling Point | 542.0 - 543.0 °C at 760 mmHg | [3][5] |

| Density | ~1.7 g/cm³ | [4] |

| Flash Point | 296.0 °C | [4] |

| logP (o/w) | -0.140 | [5] |

| Water Solubility | 400 mg/mL | [5] |

| Appearance | White to off-white solid/powder | [6][7] |

Safety and Handling

The safety classification of this compound presents some discrepancies across different suppliers and databases. Researchers should exercise caution and consult the specific Safety Data Sheet (SDS) provided with their product.

GHS Classification Summary

| Source/Classification | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Classification 1 | GHS08 (Health Hazard) | Warning | H351: Suspected of causing cancer. | P201, P202, P281, P308+P313, P405, P501 |

| Classification 2 | GHS07 (Irritant) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P264, P302+P352, P305+P351+P338 |

| Alternative View | None required | None required | This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard. | None required |